N-Formyl-dl-phenylalanine

Vue d'ensemble

Description

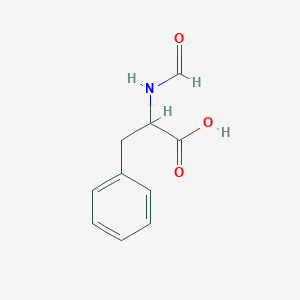

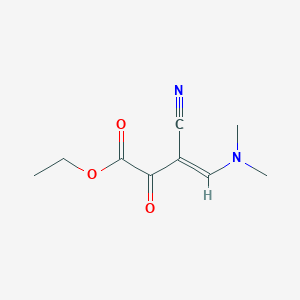

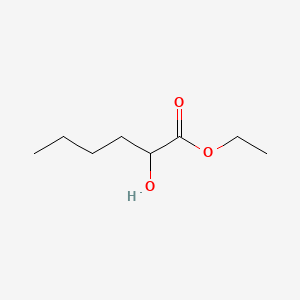

N-Formyl-dl-phenylalanine is an N-acyl-L-phenylalanine that is L-phenylalanine in which one of the hydrogens of the amino group has been replaced by a formyl group .

Synthesis Analysis

The synthesis of N-Formyl-dl-phenylalanine involves a variety of intracellular signaling pathways mediated by phosphatidylinositol-specific phospholipase C (PLC), phospholipase A2, phospholipase D (PLD), phosphatidylinositol 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs) .Molecular Structure Analysis

The molecular formula of N-Formyl-dl-phenylalanine is C10H11NO3 . The InChIKey is NSTPXGARCQOSAU-UHFFFAOYSA-N . The canonical SMILES is C1=CC=C (C=C1)CC (C (=O)O)NC=O .Chemical Reactions Analysis

The chemical reactions of N-Formyl-dl-phenylalanine are complex and involve a variety of intracellular signaling pathways . The formyl peptide receptor 1 (FPR1) is primarily responsible for detection of short peptides bearing N-formylated methionine (fMet) that are characteristic of protein synthesis in bacteria and mitochondria .Physical And Chemical Properties Analysis

N-Formyl-dl-phenylalanine has a molecular weight of 193.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass is 193.07389321 g/mol .Applications De Recherche Scientifique

- Phenylalanine and its derivatives, including N-Formyl-dl-phenylalanine, have been used as versatile low-molecular-weight gelators . These gels have been used for various applications such as drug delivery, as an extracellular matrix for tissue engineering, for oil spills recovery, removal of dyes, extraction of heavy metals or pollutants, and for the detection of explosives .

- The process of self-assembly and gelation must balance the parameters that influence the solubility as well as the contrasting forces that dictate epitaxial growth into entangled fibrillar aggregates .

- The results of these applications have been promising, with the gels showing important properties such as reversible phase transitions and responsiveness towards external stimuli .

- N-Formyl-dl-phenylalanine has been used in the synthesis of amino acids . A novel and efficient method for the modification of amino acids using a dimethyl carbonate (DMC) and acid system has been developed .

- This method offers several advantages, including the use of a sustainable and cost-effective reagent, high selectivity, efficiency, eco-friendliness, broad applicability to a range of amino acids with different side chain functionalities, and being secure in the knowledge that there is no risk of racemization and epimerization .

- The modified amino acids were fully characterized using NMR spectroscopy .

Materials Science and Biomaterials

Organic Chemistry and Drug Discovery

- Phenylalanine plays a vital role in the biosynthesis of other amino acids and is essential in the structure and function of many proteins and enzymes .

- Most dietary phenylalanine is converted into another amino acid, tyrosine, by the enzyme phenylalanine hydroxylase (PAH) with the help of a cofactor called tetrahydrobiopterin (BH4) .

- Tyrosine is then converted into several other products, including dopamine, a neurotransmitter involved in coordination, movement, as well as pleasure and reward; serotonin, a neurotransmitter that helps to regulate mood, appetite, and cognitive function; norepinephrine and epinephrine, which are also neurotransmitters and hormones used by the sympathetic nervous system; as well as the pigment melanin, which gives color to the skin, hair, and eyes .

- Supplementation with phenylalanine has been recommended for decades due to its supposed health benefits .

- Current research suggests phenylalanine supplements and ultraviolet (UV) light treatment may improve skin repigmentation in individuals with vitiligo, a skin condition that causes patches of skin discoloration .

- Phenylalanine is also commonly used as a dietary supplement for its mood stabilizer and antidepressant effects, though the evidence is still inconclusive .

Biochemistry and Metabolism

Pharmaceuticals and Therapeutics

- N-Formyl-dl-phenylalanine has been used in the chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as a resolving agent .

- This method is described as an improved, readily available, non-toxic, and easily recoverable method from the insoluble diastereomeric salt .

- N-Formyl-dl-phenylalanine is a component of N-Formylmethionyl-leucyl-phenylalanine (fMLF), a potent polymorphonuclear leukocyte (PMN) chemotactic factor and a macrophage activator .

- fMLF is involved in the innate immunity mechanism for host defense against pathogens .

- fMLF led to the first discovery of a leukocyte receptor for a chemotactic factor, defined three different types of fMLF receptors that have complementary and/or opposing effects on inflammatory responses .

Chemical Resolution

Innate Immunity

Orientations Futures

Propriétés

IUPAC Name |

2-formamido-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-7-11-9(10(13)14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTPXGARCQOSAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Formyl-dl-phenylalanine | |

CAS RN |

13200-85-6 | |

| Record name | N-Formylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013200856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13200-85-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B3021378.png)